molecular formula C18H23N3O4S B5516859 2-(2,2-dimethylpropanoyl)-N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

2-(2,2-dimethylpropanoyl)-N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Cat. No. B5516859
M. Wt: 377.5 g/mol
InChI Key: HXBUIENLPRUQFN-UHFFFAOYSA-N
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Description

2-(2,2-dimethylpropanoyl)-N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.14092740 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Applications

Sulfonamides, including structures similar to 2-(2,2-dimethylpropanoyl)-N-(5-methylisoxazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, are known for their wide range of biological activities. Recent advances in the design and development of sulfonamide hybrids have revealed their potential in pharmacological applications. These compounds have been identified to possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility in the R and R' moieties of these sulfonamides allows for a considerable range of biological activities, showcasing their potential in developing novel therapeutic agents (Ghomashi et al., 2022).

Chemical Synthesis and Drug Design

The compound's core structure, tetrahydroisoquinoline, has been a key element in synthesizing potential drug analogs. Research focused on substituted tetrahydroisoquinolines has revealed their importance in developing agents to treat cancer, hepatitis C, central nervous system (CNS) disorders, and psychosis. These studies underscore the significance of the tetrahydroisoquinoline scaffold in medicinal chemistry and drug design (Bunce et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Further research into 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, compounds related to the given chemical, has shown their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. This enzyme is crucial in the biosynthesis of epinephrine from norepinephrine, indicating the potential therapeutic applications of these compounds in managing conditions related to epinephrine and norepinephrine imbalance (Blank et al., 1980).

Novel Synthesis Methods

Innovative synthesis methods for creating unsymmetrical polyhydroquinoline derivatives have been developed using sulfonamide-based catalysts. These methods offer a clean, simple, and efficient approach to synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, highlighting the utility of sulfonamide compounds in facilitating organic synthesis (Khaligh, 2014).

properties

IUPAC Name

2-(2,2-dimethylpropanoyl)-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-9-16(19-25-12)20-26(23,24)15-6-5-13-7-8-21(11-14(13)10-15)17(22)18(2,3)4/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBUIENLPRUQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.